molecular formula C15H17NO4S B12117497 Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- CAS No. 54437-70-6

Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl-

Cat. No.: B12117497
CAS No.: 54437-70-6
M. Wt: 307.4 g/mol
InChI Key: FLHFEVZZLMTBEX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- is an organic compound with the molecular formula C14H15NO4S. It is a derivative of benzenesulfonamide, characterized by the presence of methoxy groups on the benzene ring and a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can act as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- can be compared with other similar compounds, such as:

The uniqueness of Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

54437-70-6

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C15H17NO4S/c1-16(12-4-6-13(19-2)7-5-12)21(17,18)15-10-8-14(20-3)9-11-15/h4-11H,1-3H3

InChI Key

FLHFEVZZLMTBEX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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